molecular formula C20H24I2O2 B1582145 Thymol iodide CAS No. 552-22-7

Thymol iodide

Cat. No. B1582145
CAS RN: 552-22-7
M. Wt: 550.2 g/mol
InChI Key: SHOKWSLXDAIZPP-UHFFFAOYSA-N
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Description

Thymol iodide is a mixture of iodine derivatives of iodine, chiefly dithymol diiodide containing not less than 43% iodine . Although this chemical has little or no antiseptic action, it does act as an absorbent and protective . It is used in dusting powders and ointments and in dental root filling preparations . It is also used as a feed additive and antifungal agent .


Synthesis Analysis

Thymol iodide is synthesized from thymol using a green synthetic approach . The synthesis process involves the use of Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopies, liquid chromatography–mass spectrometry (LC–MS), and X-ray single-crystallographic analysis .


Molecular Structure Analysis

The molecular structure of Thymol iodide is represented by the empirical formula C20H24I2O2 . Its molecular weight is 550.21 .


Chemical Reactions Analysis

Thymol iodide is known to undergo various chemical reactions. For instance, it has been found to protect PC12 cells from toxicity induced by 6-hydroxydopamine administration in a dose-dependent manner .


Physical And Chemical Properties Analysis

Thymol iodide is a reddish-brown or yellow crystalline powder . It has a molecular weight of 550.21 .

Scientific Research Applications

  • Pharmacology

    • Thymol, chemically known as 2-isopropyl-5-methylphenol, is a colorless crystalline monoterpene phenol and is one of the most important dietary constituents in thyme species .
    • It has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .
    • The therapeutic actions of thymol are against various cardiovascular, neurological, rheumatological, gastrointestinal, metabolic and malignant diseases at both biochemical and molecular levels .
    • The effects of thymol are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), antihyperlipidemic (via increasing the levels of high density lipoprotein cholesterol and decreasing the levels of low density lipoprotein cholesterol and low density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .
  • Antiseptic

    • Thymol iodide is a dry powder antiseptic .
    • It has been used as a substitute for iodoform in skin diseases, wounds, ulcers, etc .
    • It was shown that intrapleural instillation of a slurry of iodized talc (part of which is a thymol iodide) is a safe, adequate, and effective treatment for control of neoplastic or benign pleural effusions .
  • Antimicrobial

    • In a recent investigation, the addition of ethanolic Thyme extract into AV-PVP-I 2 formulations showed surging antimicrobial activities .
  • Dental Care

    • Thymol has been found to be more effective in reducing plaque and gingivitis when used in combination with chlorhexidine than when used purely by itself .
    • It is the active antiseptic ingredient in some toothpastes, such as Johnson & Johnson’s Euthymol .
  • Histology

    • Thymol iodide is used in histology, which is the study of the microscopic structure of tissues .
    • It interferes with DNA synthesis, which can be useful in certain diagnostic assays .
  • Respiratory System Treatment

    • Both thymol and thyme essential oil have long been used in traditional medicine as expectorant, anti-inflammatory, antiviral, antibacterial, and antiseptic agents, mainly in the treatment of the upper respiratory system .
  • Pesticide

    • Thymol has been used as a pesticide. It is a component of some commercial and homemade solutions to control varroa mites in honey bee keeping .
  • Food Industry

    • Thymol is used in the food industry as a flavoring agent .
    • It is also used as a preservative in food packaging as it has antimicrobial properties .
  • Cosmetics

    • Thymol is used in cosmetics and perfumery due to its pleasant aromatic odor .
    • It is also used in mouthwashes and skin creams .
  • Veterinary Medicine

    • Thymol is used in veterinary medicine due to its antiseptic properties .
    • It is used in treatments for bacterial and fungal infections in animals .

Safety And Hazards

Thymol iodide may form combustible dust concentrations in air . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle Thymol iodide with personal protective equipment and avoid contact with skin, eyes, and clothing .

Future Directions

Thymol iodide has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development of thymol . It has been suggested that thymol iodide could be used for the prevention and therapeutic value as a dietary supplement or as a pharmacological agent or as an adjuvant along with current therapeutic agents for the treatment of various diseases .

properties

IUPAC Name

[4-(4-iodooxy-2-methyl-5-propan-2-ylphenyl)-5-methyl-2-propan-2-ylphenyl] hypoiodite
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InChI

InChI=1S/C20H24I2O2/c1-11(2)15-9-17(13(5)7-19(15)23-21)18-10-16(12(3)4)20(24-22)8-14(18)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHOKWSLXDAIZPP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OI)C(C)C)C(C)C)OI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H24I2O2
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DSSTOX Substance ID

DTXSID3046081
Record name Thymol iodide
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Molecular Weight

550.2 g/mol
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Physical Description

Reddish-brown or reddish-yellow solid; [HSDB]
Record name Thymol iodide
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Solubility

READILY SOL IN CHLOROFORM, ETHER, COLLODION, FIXED & VOLATILE OILS; SLIGHTLY SOL IN ALCOHOL; INSOL IN ALKALINE SOLN, WATER, GLYCEROL
Record name THYMOL IODIDE
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Product Name

Thymol iodide

Color/Form

REDDISH-BROWN OR REDDISH-YELLOW BULKY POWDER, RED-BROWN CRYSTALS

CAS RN

552-22-7
Record name I,I′-[2,2′-Dimethyl-5,5′-bis(1-methylethyl)[1,1′-biphenyl]-4,4′-diyl] dihypoiodite
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Record name Thymol iodide [NF]
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Record name Hypoiodous acid, I,I'-[2,2'-dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-4,4'-diyl] ester
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Record name Thymol iodide
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Record name 5,5'-diisopropyl-2,2'-dimethylbiphenyl-4,4'-diyl dihypoiodite
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Record name THYMOL IODIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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